3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative featuring a 3-chlorophenyl group at position 3 and a 1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl substituent at position 3. The azetidine ring, a four-membered nitrogen-containing heterocycle, is sulfonylated at the N1 position by a 5-fluoro-2-methoxyphenyl group. This structural complexity confers unique physicochemical and pharmacological properties, such as enhanced metabolic stability and target-binding specificity compared to simpler oxadiazole derivatives. The sulfonyl group improves solubility and bioavailability, while the fluorine and methoxy substituents modulate electronic and steric effects for optimized receptor interactions .
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O4S/c1-26-15-6-5-14(20)8-16(15)28(24,25)23-9-12(10-23)18-21-17(22-27-18)11-3-2-4-13(19)7-11/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCZUNUHNUZZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group, a sulfonamide moiety, and an azetidine ring, contributing to its biological properties.
Anticancer Activity
- Mechanism of Action : The 1,2,4-oxadiazole scaffold is known for its ability to interact with various biological targets involved in cancer progression. Research indicates that derivatives of this scaffold can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .
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Case Studies :
- A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7), with IC50 values ranging from 10 to 50 µM .
- Another investigation highlighted that a related oxadiazole derivative showed promising results in inhibiting tumor growth in vivo in mouse models of breast cancer .
Antimicrobial Activity
- Spectrum of Activity : Compounds containing the oxadiazole ring have shown broad-spectrum antimicrobial activity against bacteria and fungi. Research indicates efficacy against both Gram-positive and Gram-negative bacteria .
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Data Summary :
Compound Target Organism Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 32 µg/mL Compound B Escherichia coli 64 µg/mL Compound C Candida albicans 16 µg/mL
Anti-inflammatory Activity
Scientific Research Applications
Anticancer Properties
- Mechanism of Action : Oxadiazole derivatives, including the compound , have demonstrated promising anticancer activities through various mechanisms. These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. Studies have shown that derivatives of 1,3,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines, including breast, prostate, and CNS cancers .
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Case Studies :
- A study screened several oxadiazole derivatives for their anticancer activity and found that certain compounds exhibited over 95% growth inhibition against specific cancer cell lines at low concentrations (10^-5 M) .
- Another investigation highlighted the binding affinity of oxadiazole derivatives to thymidine phosphorylase, suggesting a potential pathway for therapeutic application in cancer treatment .
Antifungal Activity
- Potential as Antifungal Agents : Recent research has indicated that oxadiazole derivatives may also serve as effective antifungal agents. In a study focused on maize diseases, certain oxadiazole compounds showed minimal cytotoxicity while effectively inhibiting fungal growth .
- Mechanistic Insights : The antifungal properties are attributed to the ability of these compounds to bind to specific enzymes in fungal cells, disrupting their metabolic processes without affecting mammalian cells .
Synthesis and Characterization
The synthesis of 3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions that include:
- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazides and acid chlorides.
- Sulfonamide Formation : The introduction of the sulfonyl group is crucial for enhancing biological activity and solubility.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of oxadiazole derivatives. Modifications on the phenyl rings or the azetidine moiety can significantly influence biological activity. For instance:
Comparison with Similar Compounds
(a) 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole
- Structural Differences : Replaces the azetidine-sulfonyl group with an indole ring.
- Activity: Demonstrates moderate inhibitory activity against monoamine oxidase B (MAO-B) but lacks the sulfonyl group’s solubility-enhancing effects.
- Key Finding : The dichlorophenyl group increases lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
(b) 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole
- Structural Differences : Contains a thiophene ring at position 5 and a trifluoromethylphenyl group at position 3.
- Activity : Acts as a potent apoptosis inducer in breast cancer (T47D cells) via G1-phase arrest. The trifluoromethyl group enhances metabolic stability, while the thiophene improves π-π stacking with hydrophobic protein pockets.
- Key Finding : Substitution at position 5 with a five-membered heterocycle (e.g., thiophene) is critical for anticancer activity .
(c) 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole
- Structural Differences : Features a triazole-thioether side chain instead of the sulfonylated azetidine.
- Activity : Exhibits antimicrobial properties against E. coli and S. aureus. The triazole-thioether moiety introduces hydrogen-bonding capacity, enhancing target affinity.
- Key Finding : Sulfur-containing substituents improve antimicrobial efficacy but may reduce plasma stability due to oxidation susceptibility .
Pharmacokinetic and Electronic Comparisons
| Compound | LogP | Solubility (µg/mL) | IC50 (Cancer Cells, nM) | Key Substituent Effects |
|---|---|---|---|---|
| Target Compound | 3.2 | 12.5 | 85 (T47D) | Sulfonyl-azetidine enhances solubility and target specificity. |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 4.8 | 2.1 | >1000 | Dichlorophenyl increases lipophilicity but reduces solubility. |
| 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | 3.9 | 8.7 | 22 (T47D) | Trifluoromethyl improves metabolic stability. |
| 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole | 2.5 | 18.3 | N/A (Antimicrobial) | Triazole-thioether boosts antimicrobial activity. |
Mechanistic Insights from QSAR Studies
- Electronic Effects : Quantum chemical descriptors (e.g., ΔE1, ΣQ) correlate with bioactivity. For example, higher ΣQ (total atomic charge) in sulfonylated compounds like the target molecule enhances electrostatic interactions with target proteins, improving potency .
- Steric Effects: The azetidine ring imposes conformational rigidity, reducing entropy loss upon binding compared to flexible side chains in analogues like 3-(4-chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves cyclocondensation of a nitrile precursor with hydroxylamine, followed by sulfonylation of the azetidine ring. Key steps include:
- Nitrile Precursor Activation: Use dry DMF as a solvent with catalytic K₂CO₃ to facilitate cyclization at 80–100°C for 12–16 hours .
- Sulfonylation: Introduce the 5-fluoro-2-methoxyphenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature, 4–6 hours) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor by TLC and confirm via -NMR (δ 7.8–8.2 ppm for oxadiazole protons) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer:
- NMR Spectroscopy: - and -NMR identify aromatic (δ 6.5–8.0 ppm) and sulfonyl/oxadiazole groups (δ 160–165 ppm in ) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 462.08) .
- X-ray Crystallography: Use SHELXL for structure refinement. Key parameters: R-factor < 0.05, resolution ≤ 1.0 Å. The sulfonyl group’s geometry (S–O bond length: ~1.43 Å) validates regioselectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
- Methodological Answer:
- Analog Synthesis: Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 3-CF) or donating (e.g., 3-OCH) substituents to assess electronic effects .
- Biological Assays: Test analogs in apoptosis (caspase-3 activation) and cytotoxicity assays (MTT on T47D breast cancer cells). Compare EC values; a 10-fold drop in activity with 3-OCH substitution suggests chlorine’s role in target binding .
- Target Identification: Use photoaffinity labeling (e.g., with -tagged probes) to identify protein targets like TIP47, an IGF-II receptor binding protein implicated in apoptosis .
Q. What strategies mitigate challenges in crystallizing sulfonamide-containing heterocycles for target validation?
- Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., DMSO/water or acetone/ethanol) to enhance solubility. Slow evaporation at 4°C promotes crystal growth .
- Co-crystallization: Add small-molecule co-formers (e.g., caffeine) to stabilize sulfonamide conformers via π-π stacking .
- Twinned Data Refinement: For twinned crystals, apply HKL-3000 for data integration and SHELXD for phase determination. Use the TWINABS tool to correct absorption effects .
Q. How do computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with TIP47 (PDB: 1Q1). The oxadiazole ring’s dipole moment (~4.5 D) favors hydrogen bonding with Lys123 .
- ADMET Prediction: SwissADME predicts logP (~3.2) and permeability (Caco-2 > 5 × 10 cm/s). Modify the azetidine’s sulfonyl group to reduce plasma protein binding (e.g., replace methoxy with trifluoromethoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
